molecular formula C19H14O3 B385447 4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one CAS No. 637753-40-3

4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one

Cat. No.: B385447
CAS No.: 637753-40-3
M. Wt: 290.3g/mol
InChI Key: COSHDDBSEXFYGW-UHFFFAOYSA-N
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Description

4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis . These methods are often optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often employs large-scale synthetic routes that are cost-effective and environmentally friendly. These methods may involve the use of continuous flow reactors and green chemistry principles to minimize waste and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one is unique due to its specific structural features and the combination of biological activities it exhibits. Its benzofuran and chromenone moieties contribute to its diverse range of applications and potential therapeutic benefits .

Properties

IUPAC Name

4-(1-benzofuran-2-yl)-6-ethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O3/c1-2-12-7-8-17-14(9-12)15(11-19(20)22-17)18-10-13-5-3-4-6-16(13)21-18/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSHDDBSEXFYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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